![molecular formula C19H22N2O3 B5572685 N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5572685.png)
N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides similar to N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting the importance of the N-4 substituent for the desired activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed, showing its crystallization in a triclinic system and providing insights into the electronic and geometric parameters that match experimental data (Demir et al., 2015).
Chemical Reactions and Properties
Compounds like N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide exhibit specific reactivity patterns due to their functional groups. The synthesis and reactivity of similar compounds have been detailed, showing how variations in substituents affect their chemical behavior (Lu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- The compound has been involved in studies related to the Bischler–Napieralski isoquinoline synthesis, indicating its role in generating both normal and abnormal reaction products. This highlights its utility in exploring reaction mechanisms within organic synthesis (Doi, Shirai, & Sato, 1997).
Medicinal Chemistry and Drug Design
- It serves as a precursor in the synthesis of Gefitinib, showcasing its importance in the development of cancer therapeutics through complex organic synthesis processes (Jin, Chen, Zou, Shi, & Ren, 2005).
- Research on derivatives of N-(3-hydroxyphenyl) benzamide, related in structure to N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, shows potential pharmacological activities, including enzyme inhibition, suggesting a broader implication in therapeutic applications (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).
Materials Science and Polymer Chemistry
- Studies have explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing derivatives of morpholine, which is part of the compound's structure. This research is significant for developing new materials with specific biological applications (Veld, Dijkstra, & Feijen, 1992).
Molecular Structure and Antioxidant Activity
- The molecular structure and antioxidant activity of related compounds have been characterized using X-ray diffraction and DFT calculations, indicating the compound's relevance in studies focused on molecular properties and potential antioxidant benefits (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives have been studied for their role in the acidic corrosion inhibition of mild steel, demonstrating the compound's utility beyond biological applications and into industrial and engineering fields (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Antifungal and Antimicrobial Activities
- Derivatives and complexes involving similar structural motifs have been synthesized and characterized for their antifungal activities, highlighting the compound's potential in contributing to new antimicrobial agents (Weiqun, Wen, Liqun, & Xianchen, 2005).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-4-2-3-17(13-18)20-19(22)16-7-5-15(6-8-16)14-21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDKUJWVEBPSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.